![molecular formula C19H23N3O3 B2625236 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide CAS No. 872848-87-8](/img/structure/B2625236.png)
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with an indole and pyrrolidine substructures. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrrolidine is a cyclic amine, and its presence in a molecule often contributes to the molecule’s biological activity .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which is a non-planar ring and can contribute to the stereochemistry of the molecule .Scientific Research Applications
Chemical Reactivity and Synthesis
The compound 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide has been the subject of various scientific studies focusing on its synthesis and chemical reactivity. For instance, research has explored the synthetic routes and oxidation reactivity of related compounds, providing insights into their chemical behavior and potential applications in medicinal chemistry. Studies detail the generation of multiple products from the chemical oxidation of these compounds under different conditions, highlighting the complexity and versatility of their reactivity profiles (Pailloux et al., 2007).
Polymorphism and Solid State Nature
In the realm of pharmaceutical sciences, understanding the solid state nature of compounds like (RS)-2-(2-oxo-pyrrolidin-1-yl)-butyramide is crucial for their development and formulation. Research has focused on determining the solid state nature of such compounds, including the study of their polymorphs. The use of techniques like Differential Scanning Calorimetry and theoretical equations has shed light on their solid-liquid phase diagrams, providing valuable information for drug development (Herman et al., 2012).
Anticancer Activity
The synthesis and evaluation of this compound derivatives have also been explored for their potential anticancer activities. Studies have demonstrated the synthesis of various derivatives and tested them against cancer cell lines, identifying compounds with potent and selective cytotoxic effects. This research opens avenues for the development of new anticancer agents (Horishny et al., 2021).
Pharmaceutical Analysis and Quality Control
Quality control and purity assessment are critical aspects of pharmaceutical production. Research has developed methods for determining impurities in compounds like piracetam, a relative of this compound. Techniques like Fourier transform infrared (FTIR) spectrophotometry have been employed for the rapid and sensitive determination of impurities, ensuring the quality and safety of pharmaceutical products (Karamancheva & Staneva, 2000).
Future Directions
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOLTASUOGRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

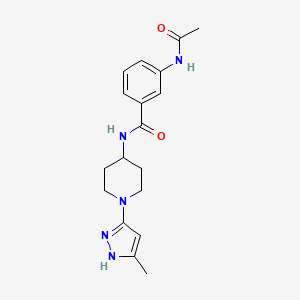
![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2625158.png)
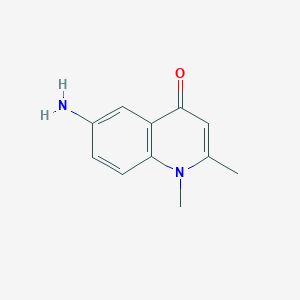
![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
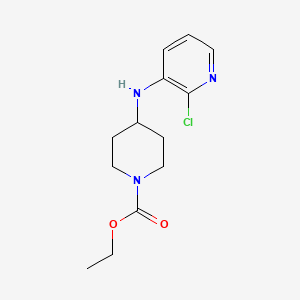
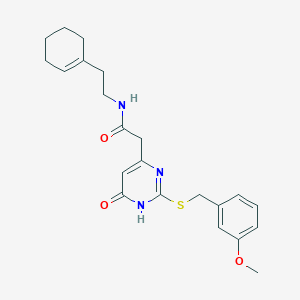
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)
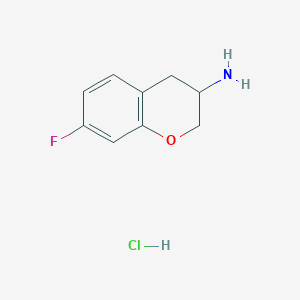
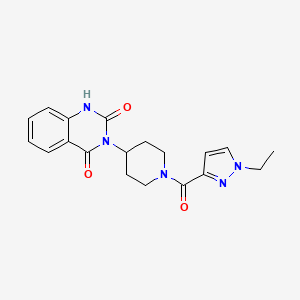
![2-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2625176.png)